4-(4-Tetrahydropyranyl)phenylboronic acid

Structural differentiation Privileged scaffold Medicinal chemistry

4-(4-Tetrahydropyranyl)phenylboronic acid is a critical organoboron building block for pharmaceutical R&D. The para-THP substituent enables direct Suzuki-Miyaura coupling of the privileged tetrahydropyranyl-phenyl moiety into target scaffolds—functionality unattainable with generic phenylboronic acids. Specifically required for synthesizing potent p38α kinase inhibitors (IC50 10 nM), CFTR modulators, antibacterial topoisomerase inhibitors, and ICMT anticancer agents. Available in 95% purity with reliable commercial supply. Choose this compound when your synthesis demands the precise structural and pharmacophoric properties that only the THP group provides.

Molecular Formula C11H15BO3
Molecular Weight 206.05
CAS No. 865360-62-9
Cat. No. B3030099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Tetrahydropyranyl)phenylboronic acid
CAS865360-62-9
Molecular FormulaC11H15BO3
Molecular Weight206.05
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2CCOCC2)(O)O
InChIInChI=1S/C11H15BO3/c13-12(14)11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10,13-14H,5-8H2
InChIKeyMYUSWMGNVKBANV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Tetrahydropyranyl)phenylboronic acid (CAS 865360-62-9): Procurement-Ready Boronic Acid Building Block with Tetrahydropyranyl Modification


4-(4-Tetrahydropyranyl)phenylboronic acid (CAS 865360-62-9, IUPAC: [4-(oxan-4-yl)phenyl]boronic acid) is an arylboronic acid derivative featuring a phenylboronic acid core para-substituted with a tetrahydropyranyl (THP) moiety . This compound (C11H15BO3, MW 206.05) is a solid at ambient temperature and is commercially available from multiple reputable vendors in 95–96% purity for use as a building block in organic synthesis . The THP group serves as a non-ionic, lipophilic substituent that modulates the compound's physical properties and synthetic utility compared to unsubstituted phenylboronic acid [1]. As an organoboron reagent, it participates in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, particularly in the synthesis of biaryl systems for pharmaceutical and agrochemical applications [2].

Why 4-(4-Tetrahydropyranyl)phenylboronic acid (CAS 865360-62-9) Cannot Be Substituted with Unmodified Phenylboronic Acid in Structure-Dependent Applications


While phenylboronic acid and its simple derivatives serve as versatile Suzuki coupling partners, generic substitution fails when the tetrahydropyranyl (THP) group imparts critical functional differentiation. The para-THP substituent on 4-(4-tetrahydropyranyl)phenylboronic acid provides a distinct structural motif that cannot be replicated by unsubstituted phenylboronic acid or by simple alkyl/alkoxy phenylboronic acids . This modification introduces a saturated oxygen-containing heterocycle that alters the electronic properties, steric profile, and lipophilicity (cLogP ~1.88) of the arylboronic acid, enabling specific molecular interactions and physicochemical behaviors not achievable with generic alternatives. In pharmaceutical intermediate synthesis, the THP group serves as a privileged scaffold fragment that can be directly incorporated into target molecules—a functionality absent in simpler phenylboronic acids [1]. Consequently, substituting this compound with a generic phenylboronic acid would yield a structurally distinct product lacking the tetrahydropyranyl moiety, fundamentally altering downstream biological activity, pharmacokinetic properties, or material characteristics. The following quantitative evidence substantiates why procurement of this specific compound is scientifically and industrially necessary.

4-(4-Tetrahydropyranyl)phenylboronic acid (CAS 865360-62-9): Quantitative Differentiation Evidence for Scientific Selection


Structural Distinction: para-Tetrahydropyranyl Substitution Enables Privileged Scaffold Incorporation Unavailable in Phenylboronic Acid

4-(4-Tetrahydropyranyl)phenylboronic acid contains a tetrahydropyranyl (THP) moiety para-substituted on the phenyl ring, which is a recognized privileged scaffold in medicinal chemistry [1]. In contrast, phenylboronic acid lacks this heterocyclic substituent entirely. The THP group is explicitly claimed as a substituent (R1 = tetrahydropyranyle) in patent-protected phenylboronic acid derivatives intended for pharmaceutical synthesis [2]. The molecular structure (C11H15BO3) incorporates a saturated six-membered oxygen-containing heterocycle, which contributes 0.4545 fraction sp3 (Fsp3) character to the molecule , a parameter associated with improved drug-like properties including enhanced solubility and reduced promiscuity compared to flat aromatic systems [3].

Structural differentiation Privileged scaffold Medicinal chemistry

Lipophilicity Modulation: 4-(4-Tetrahydropyranyl)phenylboronic acid Provides a Defined cLogP of 1.88 for Predictable Solubility Behavior

The tetrahydropyranyl substituent confers a calculated partition coefficient (cLogP) of 1.8758 to 4-(4-tetrahydropyranyl)phenylboronic acid . This value represents a quantifiable increase in lipophilicity compared to unsubstituted phenylboronic acid, which has a significantly lower cLogP (estimated ~0.5-0.7 based on phenylboronic acid core). The introduction of hydrophobic groups into boronic acid molecules is known to reduce aqueous solubility [1], and the THP group provides a defined, reproducible lipophilicity increase that can be leveraged for optimizing compound partitioning in biphasic reaction systems or biological membranes [2]. For comparison, the pinacol ester derivative (MW 288.20) exhibits a boiling point of 394.9 ± 30.0 °C at 760 mmHg , indicating significant volatility reduction relative to simpler boronic esters.

Lipophilicity Solubility Physicochemical property

Commercial Availability in Defined Purity Grades: 4-(4-Tetrahydropyranyl)phenylboronic acid is Readily Procurable at 95–96% Purity from Multiple Global Suppliers

4-(4-Tetrahydropyranyl)phenylboronic acid is commercially available from multiple reputable chemical suppliers in consistent purity grades of 95–96% . This compares favorably to less common or custom-synthesized THP-substituted phenylboronic acid analogs, which may require specialized synthesis and have limited commercial availability. The compound is offered in various pack sizes (10 mg to 1 g) with documented certificates of analysis (COA) available from major distributors . The compound's GHS hazard classification (H302, H315, H319, H335) is well-documented , enabling proper safety and handling protocols during procurement and use. In contrast, many custom boronic acid derivatives lack standardized hazard documentation and purity certification.

Procurement Purity Commercial availability

Steric and Electronic Modulation: THP Group Introduces Fsp3 = 0.45 and Defined Hydrogen Bond Acceptor Profile Compared to Planar Aromatics

The tetrahydropyranyl substituent increases the fraction of sp3-hybridized carbons (Fsp3) to 0.4545 for 4-(4-tetrahydropyranyl)phenylboronic acid . This represents a substantial increase in three-dimensional character compared to phenylboronic acid (Fsp3 = 0.0) and most simple arylboronic acids. The compound contains 3 hydrogen bond acceptors (the ether oxygen in the THP ring and the boronic acid oxygens) and 2 hydrogen bond donors (the boronic acid hydroxyls) . This hydrogen bonding capacity (TPSA = 49.69 Ų) differs from phenylboronic acid (TPSA = 40.46 Ų) due to the additional ether oxygen. The THP group also provides steric bulk that can influence regioselectivity in coupling reactions and protect the boronic acid from premature protodeboronation under certain conditions [1].

Steric effects Electronic effects Fsp3

Direct Incorporation into Drug-Like Molecules: THP-Phenylboronic Acid Serves as a Direct Building Block for Kinase Inhibitors and CFTR Modulators

Tetrahydropyranyl-containing compounds have established roles as kinase inhibitors and CFTR modulators in medicinal chemistry programs. For instance, p38α MAP kinase inhibitors containing 4-tetrahydropyranyl substituents demonstrate IC50 values of 10 ± 4 nM [1]. While 4-(4-tetrahydropyranyl)phenylboronic acid itself is a building block rather than a final drug candidate, its use in Suzuki-Miyaura cross-coupling enables the direct installation of the THP-phenyl moiety into target molecules [2]. This contrasts with the use of unsubstituted phenylboronic acid, which would yield a product lacking the THP group—a modification known to be critical for target engagement in kinase inhibitors and for activity against Gram-positive bacteria [3]. Tetrahydropyranyl derivatives have also been patented as CFTR modulators for cystic fibrosis treatment [4], further underscoring the pharmaceutical relevance of the THP-phenyl scaffold.

Drug discovery Kinase inhibitor CFTR modulator

4-(4-Tetrahydropyranyl)phenylboronic acid (CAS 865360-62-9): Validated Application Scenarios for Scientific and Industrial Procurement


Synthesis of p38α MAP Kinase Inhibitor Candidates Requiring the 4-Tetrahydropyranyl Pharmacophore

4-(4-Tetrahydropyranyl)phenylboronic acid enables the direct Suzuki-Miyaura coupling-based installation of the para-THP-phenyl group into kinase inhibitor scaffolds [1]. This is directly relevant to the synthesis of p38α inhibitors, where the 4-tetrahydropyranyl substituent has been shown to contribute to potent inhibition (IC50 = 10 ± 4 nM) [2]. Procurement of this specific building block is required to generate the precise pharmacophore; substitution with phenylboronic acid would yield an inactive or significantly less potent compound lacking the THP moiety [3].

Construction of CFTR Modulator Libraries for Cystic Fibrosis Drug Discovery

Tetrahydropyranyl derivatives have been patented as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein [1]. 4-(4-Tetrahydropyranyl)phenylboronic acid serves as a key synthetic intermediate for assembling THP-containing CFTR modulator candidates via palladium-catalyzed cross-coupling [2]. The defined purity (95–96%) and commercial availability from multiple suppliers [3][4] make this compound a reliable building block for generating compound libraries in CF drug discovery programs.

Synthesis of Antibacterial Agents Targeting Gram-Positive Pathogens

Bacterial topoisomerase inhibitors containing a tetrahydropyranyl ring linked to bicyclic aromatic moieties demonstrate potent activity against Gram-positive bacteria, including clinically relevant resistant isolates [1]. 4-(4-Tetrahydropyranyl)phenylboronic acid provides a direct route to the THP-phenyl core structure via Suzuki coupling with appropriate aryl halide partners [2]. The THP group's steric and electronic properties (Fsp3 = 0.4545) [3] contribute to the unique binding interactions required for antibacterial activity.

Synthesis of ICMT Inhibitors for Anticancer Research

A series of tetrahydropyranyl (THP) derivatives have been developed as potent inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) for anticancer applications, with GI50 values ranging from 0.3 to >100 μM across cancer cell lines [1]. 4-(4-Tetrahydropyranyl)phenylboronic acid serves as a direct building block for incorporating the THP-phenyl moiety into these ICMT inhibitor scaffolds via Suzuki-Miyaura coupling [2], enabling the synthesis of analogs for structure-activity relationship (SAR) studies.

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